Hole Mobility: 5× Higher Than the Anthracen-2-yl Analog and >1500× Higher Than the Naphth-2-yl Analog
In bottom-gate, top-contact thin-film transistors (TFTs) fabricated on polystyrene-treated SiO₂ (PS-SiO₂) with gold top contacts, 5,5'-di(tetracen-2-yl)-2,2'-bithiophene (compound 1) achieves a contact-corrected linear-regime hole mobility of 0.5 cm²/V·s at substrate temperatures (Tₛ) of 175–215 °C [1]. Under equivalent device architecture and measurement conditions, the direct structural analog 5,5'-bis(2-anthracenyl)-2,2'-bithiophene (compound 2) reaches only 0.1 cm²/V·s—a 5-fold difference [1]. Extending the comparison cross-study, 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) in bottom-contact OFETs on octadecyltrichlorosilane-treated SiO₂ yields an average hole mobility of (3.25 ± 0.04) × 10⁻⁴ cm²/V·s, more than three orders of magnitude lower than the tetracenyl derivative [2].
| Evidence Dimension | Contact-corrected linear-regime hole mobility (OFET, p-channel) |
|---|---|
| Target Compound Data | 0.5 cm²/V·s (0.42 cm²/V·s uncorrected) on PS-SiO₂, gold top contacts, Tₛ 175–215 °C [1] |
| Comparator Or Baseline | 5,5'-Bis(2-anthracenyl)-2,2'-bithiophene: 0.1 cm²/V·s; NaT2: (3.25 ± 0.04) × 10⁻⁴ cm²/V·s [2] |
| Quantified Difference | 5-fold higher than anthracenyl analog; >1,500-fold higher than naphthyl analog |
| Conditions | Bottom-gate, top-contact TFT; PS-treated SiO₂ dielectric; vacuum-deposited polycrystalline films; measurement in vacuum; gold top contacts. |
Why This Matters
Mobility directly determines the drain current and switching speed of OFETs; a 5-fold mobility advantage over the nearest analog translates into proportionally higher on-current and faster circuit operation for a given device geometry.
- [1] Merlo, J. A.; Newman, C. R.; Gerlach, C. P.; Kelley, T. W.; Muyres, D. V.; Fritz, S. E.; Toney, M. F.; Frisbie, C. D. p-Channel Organic Semiconductors Based on Hybrid Acene−Thiophene Molecules for Thin-Film Transistor Applications. J. Am. Chem. Soc. 2005, 127 (11), 3997–4004. View Source
- [2] Huss-Hansen, M. K.; Lauritzen, A. E.; Bikondoa, O.; Torkkeli, M.; Tavares, L.; Knaapila, M.; Kjelstrup-Hansen, J. Structural Stability of Naphthyl End-Capped Oligothiophenes in Organic Field-Effect Transistors Measured by Grazing-Incidence X-ray Diffraction in Operando. Org. Electron. 2017, 49, 375–381. View Source
